molecular formula C22H22N2O4 B2804208 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-11-8

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No. B2804208
CAS RN: 859109-11-8
M. Wt: 378.428
InChI Key: WXPLAPMEBIXONW-UHFFFAOYSA-N
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Description

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

New 8-hydroxyquinoline-based piperazine, namely 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline (PPMQ), has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium using electrochemical measurements .


Physical And Chemical Properties Analysis

The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . PDP data reveals that the PPMQ functions as a mixed type with predominance cathodic effect to an optimal concentration 10 –3 M at 298 K with an efficiency that reaches 96% .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

Researchers have developed efficient strategies for synthesizing novel homoisoflavonoids, including [1,3]dioxolo[4,5-g]chromen-8-ones, which are evaluated for their cytotoxic activities against various cancer cell lines. For instance, the derivative "7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one" exhibited significant activity against breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231. The presence of methoxy groups was investigated to understand its impact on cytotoxicity, revealing that it did not enhance activity against the tested cell lines (Alipour et al., 2014).

Antimicrobial and Antifungal Applications

Certain derivatives of the compound have shown notable antimicrobial and antifungal properties. For example, a series of novel derivatives synthesized by reductive amination exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. These findings were further supported by molecular modeling studies, which showed good correlation with experimental inhibitory potency (Mandala et al., 2013).

Antioxidant Properties

The antioxidant activities of synthesized coumarin derivatives have been studied extensively. These compounds, including "N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide" and "N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide," were evaluated using various in vitro assays and demonstrated significant antioxidant activity, comparable to known antioxidants such as ascorbic acid (Kadhum et al., 2011).

Mechanism of Action

The PPMQ molecules physisorbed on the steel surface and comply with the Langmuir adsorption isotherm . SEM results revealed the formation of the protective film of the inhibitor on the CS surface .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could open up new avenues for drug designing and development .

properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-22-10-17(18-11-20-21(27-15-26-20)12-19(18)28-22)14-24-8-6-23(7-9-24)13-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAPMEBIXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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